Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-
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Overview
Description
Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)- is a Skin / Eye Irritant.
Scientific Research Applications
Precursors for Dyes and Drugs
Anthraquinone derivatives, including 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-anthraquinone, have significant roles in medicine and the textile industry. These derivatives serve as important precursors for creating both dyes and biologically active compounds (Malik, Baqi, & Müller, 2015).
Antagonists for Platelet P2Y12 Receptors
Anthraquinone derivatives are synthesized and optimized for high affinity as competitive antagonists of platelet P2Y12 receptors. This highlights their potential application in the development of antithrombotic drugs (Baqi et al., 2009).
In Silico Drug Likeness Estimation
The drug likeness of 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-anthraquinone derivatives is assessed through in silico methods. This involves analyzing potential interactions with proteins and interpreting biological activity, which is crucial for pharmaceutical applications (Shupeniuk et al., 2021).
Antiviral Agents
Certain anthraquinone derivatives are tested for their activity against human immunodeficiency virus (HIV-1) in primary human lymphocytes, showcasing their potential as antiviral agents. This indicates a broader scope of medical applications beyond their conventional uses (Schinazi et al., 1990).
Dyeing Properties and Synthesis
Anthraquinone derivatives are used in synthesizing disperse anthraquinone dyes, which are applied in various industries, particularly in textiles (Metwally, Youssef, & Younes, 1980).
properties
CAS RN |
73791-29-4 |
---|---|
Product Name |
Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)- |
Molecular Formula |
C23H19BrN2O5S |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
1-amino-2-bromo-4-[2-(2-hydroxyethylsulfonyl)-4-methylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H19BrN2O5S/c1-12-6-7-16(18(10-12)32(30,31)9-8-27)26-17-11-15(24)21(25)20-19(17)22(28)13-4-2-3-5-14(13)23(20)29/h2-7,10-11,26-27H,8-9,25H2,1H3 |
InChI Key |
CEHYHKGZEVWLCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)CCO |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)CCO |
Appearance |
Solid powder |
Other CAS RN |
73791-29-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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